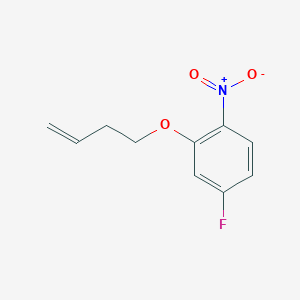
4-(2-甲基-4-硝基苯氧基)苯酚
描述
4-(2-Methyl-4-nitrophenoxy)phenol is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a phenol group substituted with a 2-methyl-4-nitrophenoxy group
科学研究应用
4-(2-Methyl-4-nitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
作用机制
Target of Action
Phenol derivatives, including m-aryloxy phenols, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Mode of Action
The mode of action of 4-(2-Methyl-4-nitrophenoxy)phenol is likely related to its chemical structure, which contains a nitro group and an ether group. The nitro group is electron-attracting, which can influence the compound’s reactivity and interaction with its targets . The ether group can participate in nucleophilic aromatic substitution reactions .
Biochemical Pathways
Nitro group-containing compounds, including nitrophenols, have been studied for their degradation by microbes . This suggests that 4-(2-Methyl-4-nitrophenoxy)phenol may be metabolized in similar pathways.
Pharmacokinetics
The compound’s molecular structure, which includes a nitro group and an ether group, could influence its pharmacokinetic properties .
Result of Action
M-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
生化分析
Biochemical Properties
4-(2-Methyl-4-nitrophenoxy)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme para-nitrophenol 4-monooxygenase, which catalyzes the monooxygenation of 4-(2-Methyl-4-nitrophenoxy)phenol to form intermediates such as methyl-1,4-benzoquinone and methylhydroquinone . These intermediates are further processed by enzymes such as 1,4-benzoquinone reductase, which enhances the activity of para-nitrophenol 4-monooxygenase in the conversion process . The interaction of 4-(2-Methyl-4-nitrophenoxy)phenol with these enzymes highlights its role in the degradation and catabolism of structurally similar compounds.
Cellular Effects
4-(2-Methyl-4-nitrophenoxy)phenol has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the expression of genes involved in the catabolism of nitrophenolic compounds, leading to changes in cellular metabolism and energy production . Additionally, 4-(2-Methyl-4-nitrophenoxy)phenol can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of 4-(2-Methyl-4-nitrophenoxy)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of para-nitrophenol 4-monooxygenase, facilitating the monooxygenation reaction that converts 4-(2-Methyl-4-nitrophenoxy)phenol to methyl-1,4-benzoquinone . This binding interaction is crucial for the subsequent reduction of methyl-1,4-benzoquinone to methylhydroquinone by 1,4-benzoquinone reductase . Additionally, 4-(2-Methyl-4-nitrophenoxy)phenol can inhibit or activate other enzymes involved in its metabolic pathway, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methyl-4-nitrophenoxy)phenol have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 4-(2-Methyl-4-nitrophenoxy)phenol can degrade into various intermediates over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have also demonstrated that prolonged exposure to 4-(2-Methyl-4-nitrophenoxy)phenol can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in biochemical analysis.
Dosage Effects in Animal Models
The effects of 4-(2-Methyl-4-nitrophenoxy)phenol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function and metabolism. At higher doses, 4-(2-Methyl-4-nitrophenoxy)phenol can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings underscore the importance of dosage considerations in the study of 4-(2-Methyl-4-nitrophenoxy)phenol.
Metabolic Pathways
4-(2-Methyl-4-nitrophenoxy)phenol is involved in several metabolic pathways, including the degradation of nitrophenolic compounds. The compound interacts with enzymes such as para-nitrophenol 4-monooxygenase and 1,4-benzoquinone reductase, which catalyze its conversion to intermediates like methyl-1,4-benzoquinone and methylhydroquinone . These intermediates are further processed by other enzymes in the metabolic pathway, leading to the production of metabolites that can be utilized or excreted by the cell. The involvement of 4-(2-Methyl-4-nitrophenoxy)phenol in these metabolic pathways highlights its role in the catabolism of structurally similar compounds.
Transport and Distribution
The transport and distribution of 4-(2-Methyl-4-nitrophenoxy)phenol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4-(2-Methyl-4-nitrophenoxy)phenol across cellular membranes and its localization within specific cellular compartments The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment
Subcellular Localization
The subcellular localization of 4-(2-Methyl-4-nitrophenoxy)phenol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of 4-(2-Methyl-4-nitrophenoxy)phenol in the mitochondria may influence cellular respiration and energy production, while its localization in the nucleus could impact gene expression and cell signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methyl-4-nitrophenol with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of 4-(2-Methyl-4-nitrophenoxy)phenol may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Transition metal catalysts, such as copper or palladium, are often employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
4-(2-Methyl-4-nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used in nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the substituents introduced.
相似化合物的比较
Similar Compounds
4-(2-Chloro-4-nitrophenoxy)phenol: Similar structure but with a chlorine substituent instead of a methyl group.
4-(2-Methyl-4-aminophenoxy)phenol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(2-Methyl-4-nitrophenoxy)phenol is unique due to the presence of both a methyl and a nitro group on the phenoxy ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other aryloxy phenols.
属性
IUPAC Name |
4-(2-methyl-4-nitrophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPIGPKWGOPDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600676 | |
| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112556-08-8 | |
| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


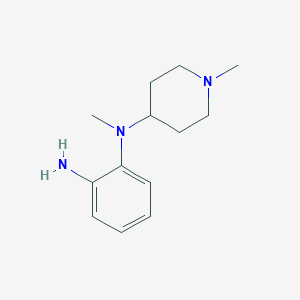

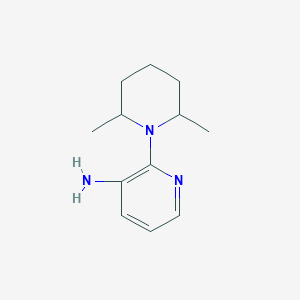





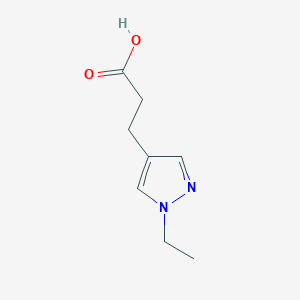
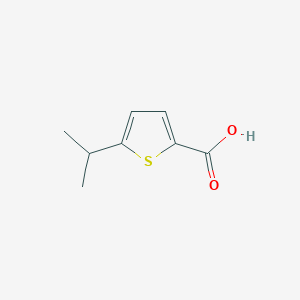
![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)
![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)

